molecular formula C8H13FO B6167299 {6-fluorospiro[3.3]heptan-2-yl}methanol CAS No. 2715119-83-6

{6-fluorospiro[3.3]heptan-2-yl}methanol

Cat. No.: B6167299
CAS No.: 2715119-83-6
M. Wt: 144.2
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Description

{6-fluorospiro[33]heptan-2-yl}methanol is a chemical compound with the molecular formula C8H13FO It is characterized by a spirocyclic structure, which includes a fluorine atom and a methanol group

Preparation Methods

The synthesis of {6-fluorospiro[3.3]heptan-2-yl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a spirocyclic precursor and a fluorinating agent.

    Fluorination: The spirocyclic precursor undergoes fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methanol Addition: The fluorinated intermediate is then subjected to a reaction with methanol in the presence of a suitable catalyst to yield the final product, this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

{6-fluorospiro[3.3]heptan-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding spirocyclic alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{6-fluorospiro[3.3]heptan-2-yl}methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and fluorinated molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {6-fluorospiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

{6-fluorospiro[3.3]heptan-2-yl}methanol can be compared with other similar compounds, such as:

    {6-chlorospiro[3.3]heptan-2-yl}methanol: Similar structure but with a chlorine atom instead of fluorine.

    {6-bromospiro[3.3]heptan-2-yl}methanol: Similar structure but with a bromine atom instead of fluorine.

    {6-iodospiro[3.3]heptan-2-yl}methanol: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its halogenated counterparts.

Properties

CAS No.

2715119-83-6

Molecular Formula

C8H13FO

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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